molecular formula C13H13NO4 B1639278 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid CAS No. 910442-86-3

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid

Cat. No.: B1639278
CAS No.: 910442-86-3
M. Wt: 247.25 g/mol
InChI Key: IGILQUDBJIFVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action

Isoxazoles are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isoxazoles are known to be involved in a variety of biological activities . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

As a derivative of isoxazole, this compound may exhibit various biological activities . .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-methyl-4-[(4-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-3-5-10(6-4-8)17-7-11-9(2)18-14-12(11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGILQUDBJIFVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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